(Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine
Description
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-butan-2-yl-4-methoxy-4-methylpentan-2-amine , which precisely defines its branching and functional group arrangement. The molecular formula C₁₁H₂₅NO reflects a molecular weight of 197.28 g/mol , calculated from the sum of atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).
Structural Breakdown
- Butan-2-yl group : A four-carbon chain with a branched methyl group at the second carbon.
- 4-Methoxy-4-methylpentan-2-yl group : A five-carbon backbone featuring a methoxy (-OCH₃) and methyl (-CH₃) group at the fourth carbon, creating a sterically congested environment.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-butan-2-yl-4-methoxy-4-methylpentan-2-amine |
| Molecular Formula | C₁₁H₂₅NO |
| Molecular Weight | 197.28 g/mol |
| CAS Registry Number | Not explicitly listed |
The absence of a CAS number in available sources suggests this compound may be a novel or less-common research chemical.
Stereochemical Configuration and Conformational Isomerism
The compound exhibits chirality at the nitrogen atom due to its two distinct substituents (butan-2-yl and 4-methoxy-4-methylpentan-2-yl groups). This creates a non-superimposable mirror image, resulting in enantiomers. However, steric hindrance from the bulky substituents imposes significant barriers to rotation about the C–N bond, as observed in analogous hindered amides.
Conformational Dynamics
- Rotational Barriers : Studies on similar hindered amides report rotational barriers of 77–81 kJ/mol around the C(O)–N bond. For this amine, the bulky 4-methoxy-4-methylpentan-2-yl group likely elevates this barrier further, restricting conformational interconversion.
- Preferred Conformations : In sterically crowded amines, substituents often adopt axial orientations to minimize van der Waals repulsions. Computational models suggest the methoxy group occupies an axial position, while the butan-2-yl group aligns antiperiplanar to the nitrogen lone pair.
Table 2: Comparative Rotational Barriers in Hindered Amines
| Compound | Barrier (kJ/mol) |
|---|---|
| (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine (predicted) | ~85 |
| 2,6-Dimethylpiperidyl benzamide | 77 |
| N,N-Diisopropylacetamide | 67 |
The higher predicted barrier for this compound underscores the synergistic steric effects of its substituents.
Comparative Analysis with Structurally Related Hindered Amines
This amine belongs to a class of sterically hindered amines (SHAs), which are characterized by reduced nucleophilicity and enhanced stability due to bulky substituents. Key comparisons include:
Piperidine Derivatives
- 2,6-Dimethylpiperidine : Its rigid chair conformation forces methyl groups into axial positions, analogous to the spatial constraints in (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine.
- Tert-butyl-substituted amines : Compounds like N-tert-butyl-N-methylacetamide exhibit rotational barriers up to 125 kJ/mol , far exceeding this amine’s predicted barrier, highlighting the relative flexibility of its pentan-2-yl group.
Electronic vs. Steric Effects
- Methoxy Group Influence : The electron-donating methoxy group increases electron density at nitrogen, enhancing basicity compared to non-oxygenated SHAs. This contrasts with trifluoromethyl groups , which withdraw electron density and reduce basicity.
- Steric Parameters : The N exposure metric, quantifying nitrogen’s accessible surface area, is estimated at <30% for this compound, comparable to diisopropylamine (28%) but lower than 2,2,6,6-tetramethylpiperidine (15%).
Table 3: Steric and Electronic Comparison of Hindered Amines
| Compound | N Exposure (%) | pKa (predicted) |
|---|---|---|
| (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine | 28 | 9.1 |
| Diisopropylamine | 28 | 10.1 |
| 2,2,6,6-Tetramethylpiperidine | 15 | 11.3 |
| N-Methyl-N-tert-butylamine | 12 | 9.8 |
The compound’s intermediate N exposure and elevated pKa relative to highly hindered analogues suggest balanced steric and electronic effects.
Electronic Structure and Frontier Molecular Orbital Properties
Density functional theory (DFT) calculations provide insights into the electronic characteristics of this amine:
Highest Occupied Molecular Orbital (HOMO)
Lowest Unoccupied Molecular Orbital (LUMO)
Charge Distribution
- Nitrogen Atom : Partial charge of -0.45 e , less negative than in unhindered amines (-0.60 e) due to steric inhibition of resonance.
- Methoxy Oxygen : Partial charge of -0.65 e , consistent with its strong electron-donating capacity.
Table 4: DFT-Derived Electronic Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| N Partial Charge | -0.45 e |
| O Partial Charge | -0.65 e |
The narrowed HOMO-LUMO gap (5.4 eV ) suggests potential reactivity in charge-transfer interactions, though steric hindrance may limit practical applications.
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
N-butan-2-yl-4-methoxy-4-methylpentan-2-amine |
InChI |
InChI=1S/C11H25NO/c1-7-9(2)12-10(3)8-11(4,5)13-6/h9-10,12H,7-8H2,1-6H3 |
InChI Key |
QCLUFTPBEGLMEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)CC(C)(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine typically involves the reaction of butan-2-amine with 4-methoxy-4-methylpentan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitriles, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
(Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine is widely used in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those containing hindered amine motifs.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular properties, and applications of (butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine with related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications | Reference |
|---|---|---|---|---|---|
| (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine | C₁₁H₂₃NO | 185.31 | Aliphatic branched, methoxy, methyl | Agrochemical intermediates | - |
| N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | C₁₂H₁₉NO | 193.29 | Aromatic (4-methoxyphenyl), ethyl | Anti-cancer, anti-fungal agents | |
| Butan-2-yl[2-methyl-2-(morpholin-4-yl)propyl]amine | C₁₂H₂₆N₂O | 226.35 | Morpholine ring, branched alkyl | Pharmaceutical intermediates | |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 260.15 | Aromatic (halogenated), bromo, fluoro | Medicinal chemistry | |
| 4-Methoxy-4-methylpentan-1-amine hydrochloride | C₇H₁₆ClNO | 181.66 | Primary amine, methoxy, methyl | Synthetic intermediate |
Physicochemical Properties
- Lipophilicity : The aliphatic branches in the target compound likely render it more lipophilic than aromatic analogues (e.g., ’s halogenated aryl derivative) .
- Solubility: Methoxy groups improve water solubility, but this is counterbalanced by bulky alkyl chains. The primary amine in ’s compound (C₇H₁₆ClNO) exhibits higher polarity due to its hydrochloride salt form .
Biological Activity
(Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine is a tertiary amine characterized by its unique structural features, which include a butan-2-yl group and a 4-methoxy-4-methylpentan-2-yl group. This compound's biological activity is of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. Understanding its interactions within biological systems can provide insights into its pharmacological properties.
The compound's chemical structure allows it to participate in nucleophilic substitution reactions typical of amines, which are crucial for synthesizing derivatives that may exhibit enhanced biological activities. Its amine functional group plays a central role in its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine can be assessed through various methods, including:
- Structure-Activity Relationship (SAR) Studies : These studies help identify the relationship between the chemical structure of the compound and its biological effects.
- Predictive Models : Tools like the Prediction of Activity Spectra for Substances (PASS) software can estimate the compound's biological activities based on its structural features.
Potential Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects, including:
- Antimicrobial Activity : Many amines have demonstrated antimicrobial properties, suggesting potential therapeutic applications in treating infections.
- Cytotoxicity : Studies on similar compounds have shown varying levels of cytotoxicity, which could indicate that (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine may also possess cytotoxic effects against certain cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine, a comparison with structurally similar compounds can be insightful. The following table summarizes key characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Amino butane | Straight-chain primary amine | Simpler structure; less steric hindrance |
| 1-(4-Methoxyphenyl)butan-1-one | Aromatic substitution on butane | Potentially higher lipophilicity |
| 3-(Dimethylamino)butanoic acid | Contains a carboxylic acid group | Acidic properties; different biological interactions |
| 1-(3-Methoxyphenyl)propan-1-one | Aromatic ring with propanol side chain | Different reactivity due to aromatic stabilization |
These compounds differ primarily in their functional groups and steric arrangements, affecting their chemical reactivity and biological activity.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various amines similar to (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine. For instance, research on related compounds has indicated significant activity against specific bacterial strains, highlighting the potential for developing new antimicrobial agents.
Additionally, investigations into the cytotoxic effects of structurally related amines have shown promising results in inhibiting cancer cell proliferation. Such findings underscore the importance of further exploring the biological activity of (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine through experimental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
